molecular formula C14H13NO2 B6396028 4-(3-Aminophenyl)-3-methylbenzoic acid CAS No. 1261943-05-8

4-(3-Aminophenyl)-3-methylbenzoic acid

Cat. No.: B6396028
CAS No.: 1261943-05-8
M. Wt: 227.26 g/mol
InChI Key: UCSMARXFDDWIOL-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a methyl group at the 3-position and a 3-aminophenyl substituent at the 4-position of the aromatic ring. This structure combines the acidity of the carboxylic acid group with the electron-donating effects of the amino and methyl groups, influencing its physicochemical and reactivity properties.

Properties

IUPAC Name

4-(3-aminophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-7-11(14(16)17)5-6-13(9)10-3-2-4-12(15)8-10/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSMARXFDDWIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688634
Record name 3'-Amino-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-05-8
Record name 3'-Amino-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation with Palladium Catalysts

In a method analogous to the synthesis of 4-amino-3-methylbenzoic acid, 3-methyl-4-nitrobenzoic acid is dissolved in methanol with palladium on carbon (Pd/C, 5–10 wt%) as the catalyst. Under hydrogen pressure (0.7 MPa) at 60°C for 10 hours, the nitro group is reduced to an amine, achieving yields exceeding 95%. Critical parameters include:

  • Stirring speed : 250 rpm to ensure efficient gas-liquid contact.

  • Catalyst loading : 4 g per 1.0 mol substrate.

  • Workup : Filtration to remove the catalyst, followed by reduced-pressure distillation to isolate the product.

This method is scalable but requires specialized equipment (e.g., autoclaves) and careful control of hydrogen pressure to prevent over-reduction or side reactions.

Multi-Step Synthesis via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The introduction of the 3-aminophenyl group at the 4-position of 3-methylbenzoic acid can be achieved through palladium-catalyzed cross-coupling. A representative pathway involves:

  • Halogenation : Bromination of 3-methylbenzoic acid at the 4-position using Br2\text{Br}_2 in H2SO4\text{H}_2\text{SO}_4.

  • Protection : Conversion to the methyl ester (e.g., methyl 4-bromo-3-methylbenzoate) to prevent carboxylate interference.

  • Coupling : Reaction with 3-aminophenylboronic acid using Pd(PPh3_3)4_4 in a Na2CO3\text{Na}_2\text{CO}_3/dioxane system at 80°C.

  • Deprotection : Hydrolysis of the ester under acidic conditions (e.g., HCl/MeOH) to regenerate the carboxylic acid.

Key Considerations:

  • Boronic acid stability : The amino group in 3-aminophenylboronic acid may require protection (e.g., as a Boc derivative) to prevent side reactions during coupling.

  • Catalyst selection : Pd/C or Pd(OAc)2_2 with ligands (e.g., SPhos) enhances coupling efficiency.

Reductive Amination Strategies

Oxime Intermediate Reduction

A patent-pending approach for structurally similar compounds involves forming an oxime intermediate followed by catalytic reduction. For 4-(3-Aminophenyl)-3-methylbenzoic acid:

  • Aldehyde formation : Oxidation of 3-methylbenzoic acid to 4-formyl-3-methylbenzoic acid using KMnO4\text{KMnO}_4 in acidic conditions.

  • Oxime synthesis : Reaction with hydroxylamine hydrochloride in ethanol to yield 4-(hydroxyiminomethyl)-3-methylbenzoic acid.

  • Reduction : Hydrogenation over Pd/C (10 wt%) at 1200–1700 rpm stirring speed, which enhances mass transfer and prevents catalyst settling. Yields of 85–90% are reported for analogous systems.

Comparative Analysis of Synthetic Routes

MethodYield (%)CatalystKey AdvantageLimitation
Catalytic Hydrogenation96.1Pd/CHigh yield, simple workupRequires high-pressure equipment
Suzuki Coupling78–82Pd(PPh3_3)4_4Regioselective, versatileBoronic acid synthesis complexity
Reductive Amination85–90Pd/CMild conditions, scalableMulti-step, oxidation sensitivity

Industrial-Scale Production and Optimization

Continuous Flow Reactors

Recent advancements in flow chemistry enable the continuous synthesis of intermediates. For example, nitration and hydrogenation steps can be integrated into a single system, reducing reaction times and improving safety profiles.

Solvent and Catalyst Recycling

Methanol and Pd/C catalysts from hydrogenation reactions are recoverable via distillation and filtration, respectively, lowering production costs .

Scientific Research Applications

Synthesis and Properties

The synthesis of 4-(3-Aminophenyl)-3-methylbenzoic acid typically involves the catalytic reduction of 4-carboxylbenzaldehyde or its alkyl esters. The process can be optimized to yield high purity and low toxicity products using various catalysts such as palladium or nickel in the presence of alkali . The compound exhibits properties that make it suitable for a range of applications, including its ability to form stable polymers and its reactivity as an amino acid derivative.

Medicinal Chemistry

4-(3-Aminophenyl)-3-methylbenzoic acid is utilized as a precursor in the synthesis of pharmaceuticals. One notable application is in the production of cetraxate, a therapeutic agent used for treating gastric ulcers. The compound acts as an antiplasmin agent, which is crucial in managing conditions related to blood coagulation .

Case Study: Cetraxate Synthesis

  • Objective: Develop an efficient synthesis route for cetraxate.
  • Methodology: Use 4-(3-Aminophenyl)-3-methylbenzoic acid as a key intermediate.
  • Outcome: Improved yields and reduced side reactions compared to traditional methods.

Polymer Science

In polymer chemistry, 4-(3-Aminophenyl)-3-methylbenzoic acid serves as a monomer for synthesizing various polymers. Its structure allows for the formation of polyamides and other copolymers that exhibit desirable mechanical properties and thermal stability.

Table 1: Polymer Applications of 4-(3-Aminophenyl)-3-methylbenzoic Acid

Polymer TypeApplication AreaProperties
PolyamidesTextiles, automotive partsHigh strength, thermal resistance
CopolymersCoatings, adhesivesEnhanced adhesion properties

Biochemical Reagents

The compound is also employed as a biochemical reagent in various analytical techniques. Its amino group allows for conjugation with other molecules, facilitating studies in enzyme kinetics and protein interactions.

Case Study: Enzyme Activity Assay

  • Objective: Measure the effect of inhibitors on enzyme activity.
  • Methodology: Use 4-(3-Aminophenyl)-3-methylbenzoic acid as a substrate.
  • Outcome: Provided insights into inhibition mechanisms and enzyme kinetics.

Mechanism of Action

The mechanism by which 4-(3-Aminophenyl)-3-methylbenzoic acid exerts its effects is largely dependent on its functional groups. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various molecular targets. The benzoic acid moiety can interact with enzymes and receptors, modulating biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Substituted Benzoic Acids

The table below compares 4-(3-Aminophenyl)-3-methylbenzoic acid with structurally related compounds, emphasizing substituent effects:

Compound Name Substituents Key Properties/Applications Evidence Reference
4-(3-Aminophenyl)-3-methylbenzoic acid 3-CH₃, 4-(3-NH₂-C₆H₄) Potential intermediate in drug synthesis
3-Methylbenzoic acid 3-CH₃ logPow = 1.5; used as a read-across analog
4-Methylbenzoic acid 4-CH₃ Higher lipophilicity (logPow = 2.1)
4-(3-Carboxyphenyl)-3-methylbenzoic acid 3-CH₃, 4-(3-COOH-C₆H₄) Enhanced water solubility due to -COOH
4-Amino-3-methylbenzoic acid 3-CH₃, 4-NH₂ Used in peptide coupling reactions
4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid 3-CH₃, 4-NHBoc Protected amine for controlled synthesis

Physicochemical Properties

  • Lipophilicity (logPow): 3-Methylbenzoic acid (logPow = 1.5) is less lipophilic than 4-methylbenzoic acid (logPow = 2.1) due to substituent positioning . The 3-aminophenyl group in the target compound likely increases logPow compared to unsubstituted benzoic acid (logPow = 1.9), but experimental data are lacking.
  • Acidity: The electron-donating methyl and amino groups reduce the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2). For example, 3-methylbenzoic acid has a pKa of ~4.5 .

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